molecular formula C4H5N3O B1456445 Cytosine-2,4-13C2,15N3 CAS No. 285978-06-5

Cytosine-2,4-13C2,15N3

Numéro de catalogue B1456445
Numéro CAS: 285978-06-5
Poids moléculaire: 116.07 g/mol
Clé InChI: OPTASPLRGRRNAP-SLOBMOILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cytosine-2,4-13C2,15N3 is a biochemical compound used for proteomics research . It has the molecular formula C4H5N3O and a molecular weight of 116.07 g/mol . The compound is also known as arabinosylcytosine (ARA-C) .


Molecular Structure Analysis

The IUPAC name for Cytosine-2,4-13C2,15N3 is 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one . The InChI string representation is InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H, (H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 . The compound has a complexity of 170 .


Physical And Chemical Properties Analysis

Cytosine-2,4-13C2,15N3 has a molecular weight of 116.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 116.04107614 g/mol . The topological polar surface area is 67.5 Ų .

Applications De Recherche Scientifique

Hydrogen Bonding in Genetic Coding

Research by Niu, Han, Yeh, and Black (1987) suggests that the bonding between cytosine and peptides, like threonine-containing tripeptide derivatives, may have played a crucial role in the primitive genetic coding mechanism. They found that cytosine-peptide bonding could explain the origin of cytosine-centered codons for hydroxy amino acids, serine, and threonine, in the genetic code (Niu, Han, Yeh, & Black, 1987).

Synthesis and Characterization of Labeled Oligonucleotides

Kellenbach et al. (1992) described the synthesis of an oligonucleotide labeled with 13C at the thymine methyl and 15N at the exocyclic amino groups of cytosines. They used this labeled oligonucleotide to study protein-DNA interactions, demonstrating its effectiveness in detecting hydrophobic contacts with proteins (Kellenbach et al., 1992).

Assignment of Cytosine Resonances in RNA

Rüdisser, Pelton, and Tinoco (1999) used a gradient-based heteronuclear single quantum coherence (HSQC) pulse sequence to observe coherences between 15N3 of cytosine and its trans amino proton. This method aids in assigning cytosine 15N3 signals in RNA, enhancing our understanding of RNA structure and function (Rüdisser, Pelton, & Tinoco, 1999).

NMR Chemical Shift Assignments

Kolehmainen et al. (1998) investigated the NMR chemical shift assignments for various pyrimidin-2-ones, including derivatives of cytosine. Their work contributes to a deeper understanding of the electronic properties of these compounds, which is crucial in nucleic acid research (Kolehmainen et al., 1998).

Electronic Structure of Cytosine

Shpenik, Shafranyosh, Shpenik, and Barchiy (2022) conducted experimental studies on the electronic structure of cytosine, contributing to our understanding of how DNA and RNA bases are affected by radiation. Their work has implications for studying the mechanisms of DNA/RNA destruction under radiation (Shpenik et al., 2022).

Cytosine Modification and Epigenetics

Hashimoto et al. (2012) explored how cytosine modifications like methylation and hydroxymethylation play a role in DNA replication and epigenetics. They focused on DNA methyltransferases and ten eleven translocation proteins, crucial in DNA methylation and demethylation processes (Hashimoto et al., 2012).

15N Chemical Shift Tensors in Nucleic Acid Bases

Hu, Facelli, Alderman, Pugmire, and Grant (1998) measured the 15N chemical shift tensors in nucleic acid bases, including cytosine. Their work aids in understanding the electronic environment of nitrogen atoms in nucleic acids, which is vital for interpreting NMR data in nucleic acid research (Hu et al., 1998).

Molecular Recognition and Supramolecular Architecture

Portalone (2011) investigated the molecular recognition among cytosines and their role in DNA/RNA base pairing. This research provides insights into the theoretical sites of cytosine-specific DNA-binding proteins and the design of molecular imprints (Portalone, 2011).

Nucleosome Mechanical Stability and DNA Flexibility

Ngo et al. (2016) studied the effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability. Understanding how these modifications influence the physical properties of DNA and chromatin is crucial for grasping gene regulation mechanisms (Ngo et al., 2016).

Electroreduction of Metal Ions

Nieszporek et al. (2006) examined the reduction of Zn2+ ions in the presence of cytosine, shedding light on the electrochemical behavior of cytosine in biological systems (Nieszporek et al., 2006).

Propriétés

IUPAC Name

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTASPLRGRRNAP-SLOBMOILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736168
Record name 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytosine-2,4-13C2,15N3

CAS RN

285978-06-5
Record name 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285978-06-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Rossella, E Polledri, V Bollati… - … Journal Devoted to …, 2009 - Wiley Online Library
A method for the determination of DNA global methylation, taken as the ratio (%) of 5‐methylcytosine (5mCyt) versus the sum of cytosine (Cyt) and 5mCyt, via gas chromatography/mass …
S Sarabipour - 2010 - library-archives.canada.ca
Ion beams have recently emerged as a promising radiotherapy technique for treatment of large, solid, deep seated tumours. As the primary beam of heavy particles traverses through …
Number of citations: 0 library-archives.canada.ca
B Szabó, K Németh, K Mészáros… - The Journal of …, 2020 - academic.oup.com
Background Cytosine intermediaries 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), epigenetic hallmarks, have never been investigated in pituitary neuroendocrine …
Number of citations: 5 academic.oup.com
AD Ubiquitination - researchgate.net
DNA methyltransferase 1 (DNMT1) is the primary enzyme that maintains DNA methylation. We describe a previously unknown mode of regulation of DNMT1 protein stability through the …
Number of citations: 0 www.researchgate.net
AAA Sulaiman - 2016 - search.proquest.com
Recent advancement in the field of drug formulation and discovery of gold (I) compounds is leading to the innovation of new and unusual gold (I) molecules with linear structure and …
Number of citations: 0 search.proquest.com
SK Jensen, T Larsen, S Purup - pure.au.dk
The nitrogen efficiency of dairy cows is generally low due to the inherent characteristics of the ruminant digestive system and to the feedstuffs and rations used. Any attempt to optimize …
Number of citations: 2 pure.au.dk

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